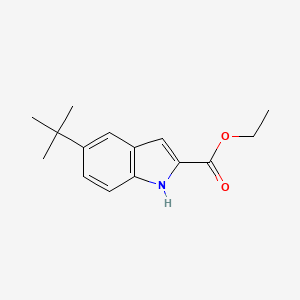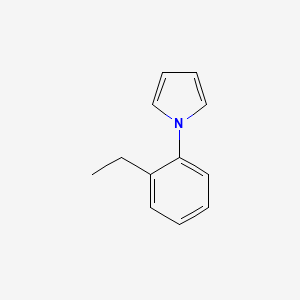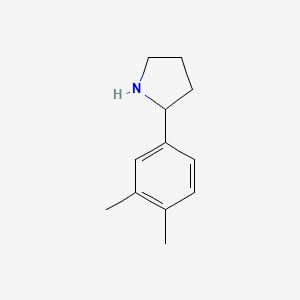
2,3-二溴-4,6-二甲基吡啶
描述
2,3-Dibromo-4,6-dimethylpyridine: is a chemical compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
科学研究应用
2,3-Dibromo-4,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their biological activities.
Material Science:
生化分析
Biochemical Properties
2,3-Dibromo-4,6-dimethylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, 2,3-Dibromo-4,6-dimethylpyridine can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. The nature of these interactions often involves the formation of covalent bonds between the compound and the enzyme, leading to enzyme inhibition .
Cellular Effects
The effects of 2,3-Dibromo-4,6-dimethylpyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3-Dibromo-4,6-dimethylpyridine has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,3-Dibromo-4,6-dimethylpyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation. For example, 2,3-Dibromo-4,6-dimethylpyridine can inhibit the activity of glutathione S-transferase by binding to its active site. This inhibition results in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dibromo-4,6-dimethylpyridine can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light and air. Long-term exposure to 2,3-Dibromo-4,6-dimethylpyridine in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 2,3-Dibromo-4,6-dimethylpyridine vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and enzyme inhibition. At high doses, it can cause significant toxic effects, including liver damage, neurotoxicity, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .
Metabolic Pathways
2,3-Dibromo-4,6-dimethylpyridine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase. These interactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, the inhibition of cytochrome P450 by 2,3-Dibromo-4,6-dimethylpyridine can lead to the accumulation of unmetabolized substrates, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,3-Dibromo-4,6-dimethylpyridine within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2,3-Dibromo-4,6-dimethylpyridine within tissues can vary depending on the presence of binding proteins and transporters .
Subcellular Localization
The subcellular localization of 2,3-Dibromo-4,6-dimethylpyridine can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2,3-Dibromo-4,6-dimethylpyridine can localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The localization of this compound within the cell can determine its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3-Dibromo-4,6-dimethylpyridine typically involves the bromination of 4,6-dimethylpyridine. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring .
Industrial Production Methods:
In industrial settings, the production of 2,3-Dibromo-4,6-dimethylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine concentration, ensures consistent product quality .
化学反应分析
Types of Reactions:
2,3-Dibromo-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.
Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), potassium phosphate (K3PO4), 1,4-dioxane:water mixture as solvent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Cross-Coupling Products: Biaryl derivatives with diverse functional groups.
作用机制
The mechanism of action of 2,3-Dibromo-4,6-dimethylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the pyridine ring and aryl groups .
相似化合物的比较
2,6-Dibromopyridine: Similar structure but with bromine atoms at the 2 and 6 positions.
4,6-Dibromopyridine: Bromine atoms at the 4 and 6 positions.
2,3-Dibromo-5,6-dimethylpyridine: Similar structure with additional methyl groups at the 5 and 6 positions.
Uniqueness:
2,3-Dibromo-4,6-dimethylpyridine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse derivatives. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2,3-dibromo-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZFHBXQDURYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302945 | |
| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610261-10-4 | |
| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610261-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)



![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)





